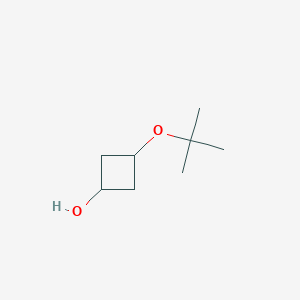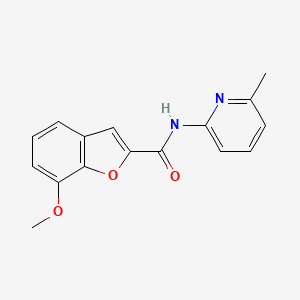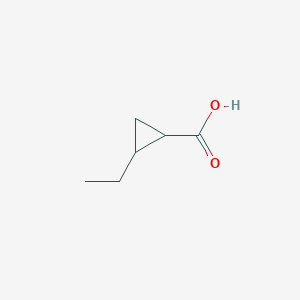
3-(Tert-butoxy)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butoxy)cyclobutan-1-ol, also known as tert-butylcyclobutan-1-ol (TBCO), is a cyclic alcohol that is used in a wide variety of applications. It is a versatile molecule that has been used in the synthesis of various compounds, and it has also been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Continuous Photo Flow Chemistry for Deuterium Labeling
Yamashita et al. (2019) explored the scale-up synthesis of a deuterium-labeled cis-cyclobutane derivative using continuous photo flow chemistry. This process is significant for producing biologically active compounds and materials science applications with cyclobutane rings labeled with deuterium atoms. The study demonstrates an efficient method for preparing cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a building block for drug candidate compounds in quantitative mass spectrometry analyses in pharmacokinetic studies Yamashita, H. Nishikawa, & T. Kawamoto, 2019.
Titanocene Catalyzed Cyclizations for Cyclobutane Formation
Friedrich et al. (2008) reported on the preparation of cyclobutanes via 4-exo cyclization of radicals, facilitated by titanocene(III) chlorides to epoxides. This method underscores the versatile application of cyclobutane derivatives in constructing sp3-rich scaffolds, crucial for drug discovery programs Friedrich, K. Walczak, M. Dolg, F. Piestert, T. Lauterbach, Dennis Worgull, & A. Gansäuer, 2008.
Photocatalytic Dearomative Intermolecular Cycloaddition
Oderinde et al. (2020) described a visible-light mediated intermolecular [2 + 2] cycloaddition of indoles with alkenes, where tert-butyloxycarbonyl (Boc)-protected indole-2-carboxyesters were identified as suitable motifs. This reaction facilitates the construction of cyclobutane-fused scaffolds, highlighting the potential for developing novel pharmacophores Martins S Oderinde, Antonio Ramirez, T. G. Dhar, L. Cornelius, Christine Jorge, Darpandeep Aulakh, B. Sandhu, J. Pawluczyk, Amy A Sarjeant, N. Meanwell, A. Mathur, & J. Kempson, 2020.
Oxidation of Cyclopentadienyl Molybdenum(II) and Olefin Epoxidation Catalysts
Al-Ajlouni et al. (2009) studied the oxidation of η5-cyclopentadienyl(methyl)(tricarbonyl)molybdenum(II) with tert-butylhydroperoxide (TBHP), leading to products active in olefin epoxidation. This research offers insights into the design of effective catalysts for industrial applications, emphasizing the role of cyclobutane derivatives in enhancing catalytic efficiency A. Al-Ajlouni, D. Veljanovski, A. Capapé, Jin Zhao, E. Herdtweck, M. J. Calhorda, & F. E. Kühn, 2009.
Tailoring Flavins for Visible Light Photocatalysis
Mojr et al. (2015) found a new application of flavin derivatives in visible light photocatalysis, enabling efficient cyclobutane ring formation via intramolecular [2+2] cycloadditions. This study underscores the utility of cyclobutane and related structures in developing novel photocatalytic methods Viktor Mojr, E. Svobodová, K. Straková, Tomáš Neveselý, J. Chudoba, H. Dvořáková, & R. Cibulka, 2015.
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2,3)10-7-4-6(9)5-7/h6-7,9H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKMRRYREDRZMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxy)cyclobutan-1-ol | |
CAS RN |
1461709-01-2 |
Source


|
| Record name | 3-(tert-butoxy)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2728721.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2728722.png)


![(Z)-ethyl 2-((5-nitrothiophene-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2728726.png)

![3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile](/img/structure/B2728731.png)

![7-(4-methoxybenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2728735.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2728737.png)

![4-butoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2728740.png)
